Dual 4-Ethyl/2-Methyl Substitution Pattern Versus Mono-Substituted 1-Oxaspiro[2.4]heptane-2-carboxylates: Molecular Weight and Lipophilicity Differentiation
The target compound (MW 198.26, C₁₁H₁₈O₃) bears both a 4-ethyl substituent on the cyclopentane ring and a 2-methyl ester at the spirocenter, resulting in a molecular weight 28.05 Da higher than the mono-methyl analog methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-89-1, MW 170.21, C₉H₁₄O₃) and 14.03 Da higher than the 5-ethyl analog methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1561336-67-1, MW 184.23, C₁₀H₁₆O₃) . The 5-ethyl regioisomer has a reported computed logP of 1.80 and Fsp3 of 0.90; the target compound, with an additional methyl group at position 2 on the oxirane ring, is expected to exhibit a logP value elevated by approximately 0.3–0.5 log units relative to the 5-ethyl analog based on the Hansch π contribution of the added methylene equivalent, placing its estimated logP in the range of 2.1–2.3 [1]. The 4-ethyl positional isomer (ethyl on cyclopentane C4) further differentiates itself from the 5-ethyl isomer (ethyl on cyclopentane C5) through altered ring puckering and distinct exit vector geometry, a critical consideration in fragment-based design where substitution regiochemistry directly impacts binding pose .
| Evidence Dimension | Molecular weight and estimated lipophilicity across 1-oxaspiro[2.4]heptane-2-carboxylate analogs |
|---|---|
| Target Compound Data | MW 198.26 g/mol; estimated logP 2.1–2.3 (based on Hansch π extrapolation from 5-ethyl analog logP 1.80 + CH₂ contribution ≈0.3–0.5) |
| Comparator Or Baseline | Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-89-1): MW 170.21; Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1561336-67-1): MW 184.23, logP 1.80, Fsp3 0.90; Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1508946-27-7): MW 198.26, XLogP3 2.0, TPSA 38.8 Ų |
| Quantified Difference | MW difference: +28.05 Da vs. mono-methyl analog (73039-89-1); +14.03 Da vs. 5-ethyl analog (1561336-67-1); ΔlogP estimated: +0.3–0.5 vs. 5-ethyl analog; positional isomer differentiation: 4-ethyl vs. 5-ethyl cyclopentane substitution providing distinct exit vector geometry |
| Conditions | Computed/estimated physicochemical properties; 5-ethyl analog logP and Fsp3 from Fluorochem product data sheet; 2-isopropyl analog XLogP3 and TPSA from PubChem computed properties |
Why This Matters
The graduated MW-lipophilicity vector across the analog series allows medicinal chemists to fine-tune logP within a congeneric spiroepoxide series—substituting the target compound for a lower-MW analog alters both lipophilicity and steric bulk at the 4-position, potentially compromising target binding or ADME properties in lead optimization campaigns.
- [1] PubChem. Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate, CID 79298748. Computed properties: XLogP3-AA 2.0, TPSA 38.8 Ų, MW 198.26. View Source
